Product packaging for 1-Chloro-2-(difluoromethoxy)naphthalene(Cat. No.:)

1-Chloro-2-(difluoromethoxy)naphthalene

Cat. No.: B11876381
M. Wt: 228.62 g/mol
InChI Key: ZENKFQKIGXOMFB-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethoxy)naphthalene (: 1261662-27-4 ) is a specialized organic compound with a molecular formula of C 11 H 7 ClF 2 O and a molecular weight of 228.62 g/mol . This naphthalene derivative is characterized by a chloro substituent adjacent to a difluoromethoxy group on the naphthalene ring system. The compound is supplied with a typical purity of 95% . It is typically stored at cool temperatures, recommended between 4-8°C , to ensure its long-term stability. This compound is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans. As a building block in synthetic chemistry, it is valuable for constructing more complex molecules, particularly in pharmaceutical and materials science research. The presence of both chloro and difluoromethoxy functional groups on the aromatic system makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The difluoromethoxy group is a key motif in medicinal chemistry, often used to modulate the lipophilicity and metabolic stability of drug candidates. Researchers should note the following safety information: the chemical carries the signal word "Warning" and has hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated fume hood. Please consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClF2O B11876381 1-Chloro-2-(difluoromethoxy)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClF2O

Molecular Weight

228.62 g/mol

IUPAC Name

1-chloro-2-(difluoromethoxy)naphthalene

InChI

InChI=1S/C11H7ClF2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)15-11(13)14/h1-6,11H

InChI Key

ZENKFQKIGXOMFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OC(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 2 Difluoromethoxy Naphthalene

Strategies for the Introduction of the Difluoromethoxy Moiety

The incorporation of the difluoromethoxy (–OCF₂H) group onto an aromatic ring is a critical step in the synthesis of 1-Chloro-2-(difluoromethoxy)naphthalene. This transformation typically starts from a hydroxyl-substituted precursor, in this case, 1-chloro-2-naphthol (B1580519). Several methods have been developed to form aryl difluoromethyl ethers, primarily revolving around nucleophilic difluoromethylation and the use of difluorocarbene.

Nucleophilic Difluoromethylation Approaches on Naphthalene (B1677914) Precursors

Nucleophilic difluoromethylation involves the reaction of a nucleophile, such as the phenoxide generated from 1-chloro-2-naphthol, with a reagent that serves as an electrophilic "CF₂H⁺" source or its equivalent. These methods often require strong bases to deprotonate the precursor phenol (B47542) and can utilize various difluoromethylating agents.

Key reagents in this category include difluoromethyl triflate (HCF₂OTf) and sulfone-based reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H). nih.govcas.cn The reaction with HCF₂OTf, a non-ozone-depleting liquid, is particularly efficient, often proceeding rapidly at room temperature with broad functional group tolerance. berkeley.edu The process typically involves the in-situ generation of the phenoxide from the corresponding phenol (1-chloro-2-naphthol) using a base, which then reacts with the difluoromethylating agent. nih.gov While highly effective, the synthesis of these reagents can be complex. An alternative approach utilizes diethyl difluoromethylphosphonate, which can react with carbonyl compounds and other electrophiles after deprotonation. nih.gov

ReagentPrecursorTypical ConditionsKey Features
Difluoromethyl triflate (HCF₂OTf) Phenols/NaphtholsBase (e.g., KOH), MeCN/H₂O, Room TempFast reaction times, mild conditions, non-ozone-depleting. nih.govberkeley.edu
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) Aldehydes, KetonesBase (e.g., t-BuOK), DMFActs as a [CF₂H]⁻ equivalent for reaction with electrophiles. cas.cn
Diethyl difluoromethylphosphonate Aldehydes, KetonesStrong Base (e.g., LDA), THF, -74 °CUsed for nucleophilic introduction of the difluoromethyl phosphonate (B1237965) moiety. nih.gov

Difluorocarbene-Mediated Methods for Aryl Difluoromethyl Ether Formation

A prevalent and practical strategy for forming aryl difluoromethyl ethers involves the generation of difluorocarbene (:CF₂) as a key intermediate. nih.gov This highly reactive electrophile is readily trapped by phenoxides. A common and cost-effective precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.orgorgsyn.org

The mechanism involves the thermal decarboxylation of sodium chlorodifluoroacetate in a polar aprotic solvent like DMF, often in the presence of a base such as potassium carbonate, to generate difluorocarbene. orgsyn.orgacs.orgacs.org The phenoxide of the naphthalene precursor, generated under these basic conditions, acts as a nucleophile, attacking the difluorocarbene. A subsequent protonation step yields the final difluoromethyl ether product. orgsyn.org This method is advantageous due to the stability, low toxicity, and availability of sodium chlorodifluoroacetate. orgsyn.org Other reagents, including bromo(difluoro)acetic acid and even difluoromethyltriflate under basic conditions, can also serve as difluorocarbene sources. nih.govrsc.org

ReagentTypical ConditionsMechanismAdvantages
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Base (K₂CO₃), DMF/H₂O, 95-120 °CThermal decarboxylation to form :CF₂. orgsyn.orgacs.orgInexpensive, stable, low toxicity, scalable. orgsyn.org
Difluoromethyltriflate (HCF₂OTf) Base (KOH), Aqueous solventFormation of :CF₂ from HCF₂OTf. nih.govRapid reactions at room temperature. nih.gov
Bromo(difluoro)acetic acid Base, Single stepDecarboxylation to generate :CF₂. rsc.orgStreamlined, one-step process from phenols. rsc.org

Oxidative Fluorodesulfuration Routes for Difluoromethoxy Groups

Oxidative fluorodesulfuration presents an alternative pathway for the synthesis of difluoromethoxy groups, though it can be less efficient for certain substrates. springernature.com This method typically involves converting the hydroxyl group of the precursor (1-chloro-2-naphthol) into a thiocarbonyl derivative, such as a xanthate. This intermediate is then treated with a fluorinating agent. The reaction proceeds through the oxidative cleavage of the C–S bonds and the concurrent formation of C–F bonds to install the difluoromethoxy functionality. While a powerful tool in organofluorine chemistry, this strategy has been reported to suffer from low yields in the synthesis of some complex aryl aryloxydifluoromethyl ethers. springernature.com

Regioselective Halogenation and Functionalization of Naphthalene Systems

The second critical transformation is the introduction of the chlorine atom at the C1 position of the naphthalene ring. This can be achieved either by chlorinating a pre-formed 2-(difluoromethoxy)naphthalene (B1597621) or by using a pre-chlorinated precursor like 1-chloro-2-naphthol. The regioselectivity of this halogenation is paramount.

Directed C-H Activation and Ortho-Metalation for Chlorination on Naphthalene Ring Systems

Should the synthetic strategy involve chlorinating 2-(difluoromethoxy)naphthalene, directed C-H activation provides a powerful tool for achieving the required C1 regioselectivity. The oxygen atom of the difluoromethoxy group can act as a directing group in an ortho-metalation reaction.

In this approach, a strong organometallic base, such as n-butyllithium, is used to deprotonate the C-H bond at the position ortho to the directing group (C1). This generates a lithiated naphthalene intermediate. This highly reactive species can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom precisely at the C1 position. The success of this method depends on the directing ability of the difluoromethoxy group and the absence of competing side reactions.

Electrophilic Halogenation Strategies and Regioselectivity Control in Naphthalene Derivatives

The more conventional and often more practical route involves the electrophilic chlorination of a 2-naphthol (B1666908) derivative prior to the introduction of the difluoromethoxy group. The hydroxyl group of 2-naphthol is a powerful activating group for electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho (C1) and para (not available) positions.

ReagentSubstrateTypical ConditionsOutcome
Sulfuryl Chloride (SO₂Cl₂) 2-NaphtholInert solvent (e.g., CH₂Cl₂)Efficient chlorination at the C1 position.
N-Chlorosuccinimide (NCS) 2-NaphtholAcetonitrile or DMFMild chlorination, good for sensitive substrates.
Phosphorus Pentachloride (PCl₅) 2-NaphtholHeatingForms 2-chloronaphthalene, replacing the -OH group. youtube.com

Multi-Component and Annulation Reactions for Naphthalene Core Assembly

The construction of the naphthalene skeleton itself can be achieved through reactions that build the fused ring system from simpler precursors. Multi-component reactions (MCRs), where three or more reactants combine in a single operation, and annulation reactions, which involve the formation of a new ring onto an existing one, are powerful strategies for this purpose. rsc.orgnih.govdoi.org

Annulation reactions, in particular, offer elegant pathways to substituted naphthalenes. For instance, palladium-catalyzed [4+2] annulation of carboxylic acids with terminal alkynes represents a modern approach to forming disubstituted naphthalenes. thieme-connect.com In a hypothetical application for the target molecule, a suitably substituted benzoic acid could react with an alkyne bearing a precursor to the difluoromethoxy group to assemble the core. Another established method is the electrophilic cyclization of aryl-containing propargylic alcohols, which can yield a variety of substituted naphthalenes under mild conditions. nih.gov

While these methods are highly effective for creating the naphthalene core, their direct application to synthesize this compound would require complex, custom-designed starting materials. The regioselectivity of these reactions would need to be precisely controlled to ensure the correct 1,2-substitution pattern.

Table 1: Overview of Annulation Strategies for Naphthalene Synthesis
Annulation StrategyKey ReactantsCatalyst/ReagentPotential for 1,2-DisubstitutionReference
Palladium-Catalyzed [4+2] AnnulationCarboxylic Acid + Terminal AlkynePdCl2High, dependent on starting materials. thieme-connect.com
Electrophilic CyclizationArene-containing Propargylic AlcoholICl, Br2, NBSGood, regioselectivity can be controlled. nih.gov
Diels-Alder ReactionBenzyne + Diene (e.g., Furan)-Possible, requires aromatization step. nih.gov
Regiocontrolled BenzannulationDichlorocyclopropylmethanol derivative-Demonstrated for multi-substituted naphthalenes. acs.org

Convergent and Divergent Synthetic Pathways to this compound

More direct than building the naphthalene core from scratch are strategies that begin with a pre-formed naphthalene ring and introduce the substituents in a controlled manner. These can be classified as convergent or divergent pathways.

A highly plausible and linear approach to synthesizing this compound involves the sequential introduction of the chloro and difluoromethoxy groups onto a naphthalene scaffold. This strategy relies on the well-established reactivity of naphthols.

The most logical starting material for this pathway is 2-naphthol. The synthesis would proceed in two key steps:

Electrophilic Chlorination of 2-Naphthol: The hydroxyl group of 2-naphthol is an activating ortho-, para-director for electrophilic aromatic substitution. The reaction of 2-naphthol with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), selectively installs a chlorine atom at the C1 position due to its high reactivity. This yields the crucial intermediate, 1-chloro-2-naphthol, which is a known compound. chembk.comguidechem.com

O-Difluoromethoxylation of 1-Chloro-2-naphthol: The second step involves the conversion of the hydroxyl group of 1-chloro-2-naphthol into a difluoromethoxy ether. This transformation can be achieved using reagents developed for the difluoromethylation of phenols. A common and effective method utilizes sodium 2-chloro-2,2-difluoroacetate (B8310253) (SCDA) as a difluoromethylating agent. researchgate.net In the presence of a base like potassium carbonate (K₂CO₃) and heat, SCDA decarboxylates to generate difluorocarbene (:CF₂), which is then trapped by the phenoxide of 1-chloro-2-naphthol to form the desired product.

This sequential approach offers clear advantages in terms of readily available starting materials and predictable regiochemical outcomes based on fundamental reactivity principles.

Table 2: Proposed Sequential Synthesis of this compound
StepReactionKey ReagentsIntermediate/ProductTypical ConditionsReference
1Chlorination2-Naphthol, SO2Cl21-Chloro-2-naphtholInert solvent (e.g., CH2Cl2), 0 °C to RT chembk.com
2Difluoromethoxylation1-Chloro-2-naphthol, SCDA, K2CO3This compoundPolar aprotic solvent (e.g., DMF), Heat (90-110 °C) researchgate.net

To enhance synthetic efficiency, reduce waste, and improve yields, chemists often seek to combine multiple reaction steps into a single operation. Such tandem or one-pot procedures are highly desirable for constructing complex molecules like this compound. researchgate.net

While a specific one-pot protocol for the target molecule is not prominently described, its design can be envisioned based on existing methodologies for other naphthalene derivatives. For example, multi-component reactions that form 1-amidoalkyl-2-naphthols involve the in-situ generation of an electrophilic intermediate from an aldehyde, which is then trapped by 2-naphthol and an amine. scirp.orgijcmas.comajgreenchem.com

A hypothetical one-pot synthesis of this compound could start from 2-naphthol. The process might involve simultaneous or sequential addition of a chlorinating agent and a difluoromethylating agent under conditions that are compatible with both transformations. However, developing such a process would be challenging due to the potential for cross-reactivity between the reagents and the different optimal conditions required for each step. For instance, the electrophilic chlorination and the nucleophilic difluoromethoxylation might require conflicting acidic and basic conditions, respectively. A more feasible one-pot approach might involve a tandem sequence where the product of the first reaction becomes the substrate for the second in the same flask, following the addition of a new reagent and a change in reaction conditions.

Mechanistic Investigations of Reactions Involving 1 Chloro 2 Difluoromethoxy Naphthalene

Reactivity Profile of the Aryl Chloride Moiety

The chlorine atom attached to the naphthalene (B1677914) core is a versatile handle for a range of chemical modifications. Its reactivity is influenced by the electronic properties of the naphthalene system and the adjacent difluoromethoxy group.

Nucleophilic Aromatic Substitution Mechanisms in Chloronaphthalenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides. mdpi.commasterorganicchemistry.com Unlike SN1 and SN2 reactions common for alkyl halides, SNAr reactions on aromatic rings like naphthalene typically proceed via a two-step addition-elimination mechanism. ucl.ac.uk In this process, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ucl.ac.uk Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. rsc.org

The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups (EWGs) is crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the first, typically rate-determining, step. mdpi.com These EWGs are most effective when positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance. mdpi.comrsc.org

In 1-Chloro-2-(difluoromethoxy)naphthalene, the difluoromethoxy group (-OCF₂H) is positioned ortho to the chlorine atom. Studies have shown that the difluoromethoxy group acts as a moderate electron-withdrawing substituent through both inductive (σI) and resonance (σR) effects. mdpi.comrsc.orgnih.gov This electron-withdrawing character, particularly its inductive effect due to the electronegative fluorine atoms, deactivates the naphthalene ring towards electrophilic attack but activates the C1 position for nucleophilic attack. Therefore, the -OCF₂H group is expected to facilitate SNAr reactions at the C1 position by stabilizing the anionic Meisenheimer intermediate.

FeatureDescriptionRelevance to this compound
Mechanism Two-step Addition-Elimination.The reaction proceeds via a Meisenheimer complex intermediate.
Intermediate Resonance-stabilized carbanion (Meisenheimer complex).Stability is enhanced by the adjacent -OCF₂H group.
Role of Substituent Electron-withdrawing groups (EWGs) activate the ring.The -OCF₂H group is a moderate EWG, activating the C-Cl bond for substitution. mdpi.comrsc.org
Positioning EWGs are most effective in ortho/para positions.The -OCF₂H group is in the ortho position, providing effective stabilization for the intermediate.

Palladium-Catalyzed Cross-Coupling Reactivity and Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates for these transformations. youtube.com Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide versatile methods to functionalize the C-Cl bond of this compound. mdpi.commdpi.commit.edu

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. youtube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to the Pd(0) complex, forming an arylpalladium(II) intermediate. This step is often rate-limiting for less reactive aryl chlorides.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst. nih.gov

Aryl chlorides are generally less reactive than the corresponding bromides and iodides in oxidative addition. However, the development of specialized, sterically hindered, and electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of aryl chlorides under relatively mild conditions. cmu.educapes.gov.br For instance, the Buchwald-Hartwig amination of 1-chloronaphthalene (B1664548) derivatives has been successfully achieved using palladium catalysts. nih.gov Similarly, Suzuki couplings of 1-chloronaphthalene with various boronic acids have been reported, demonstrating the feasibility of forming new C-C bonds at this position. mdpi.comnih.gov Given these precedents, this compound is expected to be a viable substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, vinyl, alkynyl, and amino groups at the C1 position.

Coupling ReactionCoupling PartnerProduct TypeTypical Conditions
Suzuki-Miyaura Organoboron compound (e.g., R-B(OH)₂)Biaryl, AlkylnaphthalenePd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) organic-chemistry.orgnih.gov
Buchwald-Hartwig Amine (R₂NH)ArylaminePd catalyst, Strong base (e.g., NaOt-Bu) nih.govwiley.com
Sonogashira Terminal alkyne (R-C≡CH)ArylalkynePd catalyst, Cu(I) co-catalyst, Base
Heck AlkeneAlkenylnaphthalenePd catalyst, Base

Radical Reactions and Single-Electron Transfer Processes for Halogen Transformation

An alternative pathway for the functionalization of the C-Cl bond involves the generation of an aryl radical through a single-electron transfer (SET) process. youtube.com Aryl chlorides can be converted to their corresponding radical anions upon reduction, which then fragment to release a chloride ion and an aryl radical. sigmaaldrich.com This transformation can be initiated electrochemically or through photoredox catalysis using visible light and a suitable photocatalyst. nih.govnih.gov

Once formed, the 2-(difluoromethoxy)naphthalen-1-yl radical is a highly reactive intermediate that can participate in various bond-forming reactions. For example, it can be trapped by hydrogen atom donors to achieve hydrodechlorination or react with other radical species or trapping agents to form new C-C or C-heteroatom bonds. researchgate.net

Studies on the electrochemical reduction of 1-chloronaphthalene have shown that it can be completely dechlorinated, with the reaction proceeding autocatalytically via the naphthalene radical anion as a mediator. capes.gov.br This indicates that the naphthalene ring system is amenable to SET processes. Photoredox catalysis offers a particularly mild and versatile platform for these transformations, allowing for reactions that are often complementary to traditional palladium-catalyzed methods. mdpi.comnih.gov This approach could enable the functionalization of this compound under conditions that tolerate a wide range of other functional groups.

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group, while often installed for its metabolic stability and unique electronic properties, can also undergo specific chemical transformations. researchgate.net

Cleavage and Functional Group Interconversion of the Difluoromethoxy Ether

The cleavage of aryl ethers is a challenging transformation due to the strength of the sp² C-O bond. masterorganicchemistry.com Aryl difluoromethyl ethers are generally more robust than their non-fluorinated counterparts like aryl methyl ethers. acs.orgnih.gov The C-O bond in the Ar-OCF₂H moiety is strong, and the group is resistant to hydrolysis under many acidic and basic conditions. mdpi.comchinesechemsoc.org

However, cleavage can be achieved under harsh conditions or with specific reagents. Strong acids like HI or HBr, often used for ether cleavage, proceed by protonating the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For aryl ethers, this attack invariably occurs at the alkyl carbon, not the aromatic carbon, which would yield a phenol (B47542) and a difluoromethyl halide. Given the instability associated with a potential "CF₂H⁺" cation, an SN1 pathway is unlikely, and an SN2 attack on the highly fluorinated carbon would be difficult.

A more synthetically useful transformation is the interconversion of functional groups. For instance, an aryl difluoromethyl ether can be synthesized from a corresponding phenol. This reaction often proceeds not by direct nucleophilic substitution, but through the generation of difluorocarbene (:CF₂) in situ, which is then trapped by the phenoxide. This suggests a viable synthetic route to this compound from 1-chloronaphthalen-2-ol, which represents a form of functional group interconversion. The reverse reaction, converting the -OCF₂H group back to a hydroxyl group, is less common but could potentially be achieved using strong Lewis acids or under reductive conditions that cleave the C-O bond. acs.org

Reactivity with Carbene Species and Related Intermediates

The difluoromethoxy group itself is relatively unreactive towards carbene species. The primary site of reaction for a carbene with this compound would likely be the electron-rich naphthalene ring, potentially leading to cyclopropanation of one of the double bonds.

Conversely, the difluoromethoxy group can serve as a precursor or a directing group in reactions involving difluorocarbene (:CF₂). Difluorocarbene is a reactive intermediate that can be generated from various sources. nih.gov It is considered a moderately electrophilic species, reacting readily with electron-rich systems. researchgate.net However, there is also evidence that difluorocarbene can interact with lone-pair electrons, for example, on the oxygen atom of an ether. nih.gov This interaction could potentially lead to C-O bond cleavage or other rearrangements under specific conditions.

The cross-coupling of difluorocarbene with other carbene intermediates has also been explored as a method to form gem-difluoroolefins. nih.gov While not a direct reaction of the existing difluoromethoxy group, this highlights the broader chemistry of difluorocarbene that could be relevant in the context of synthesizing analogs or understanding potential side reactions during the synthesis of this compound.

Hydrogen Bonding Interactions and Conformational Dynamics of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a fascinating substituent that can significantly influence the molecular conformation and intermolecular interactions of the parent molecule. Unlike its methoxy (B1213986) (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts, the difluoromethoxy group possesses a hydrogen atom capable of acting as a hydrogen bond donor. rsc.orgbeilstein-journals.orgnih.gov

The hydrogen atom on the difluoromethyl group is polarized by the adjacent fluorine atoms, rendering it sufficiently acidic to participate in hydrogen bonding with suitable acceptors. beilstein-journals.orgnih.gov This capability is a key feature of ArOCF₂H compounds. The strength of this hydrogen bond donation is moderate, placing it in a unique position compared to classic hydrogen bond donors like hydroxyl or amine groups. rsc.orgbeilstein-journals.org In the context of this compound, this hydrogen bond donor capacity could lead to specific intermolecular interactions in condensed phases or in the presence of hydrogen bond acceptors, influencing crystal packing and solubility.

The conformational dynamics of the difluoromethoxy group attached to an aromatic ring are also noteworthy. While the methoxy group in aryl ethers generally prefers a coplanar orientation with the aromatic ring to maximize p-orbital overlap, and the trifluoromethoxy group tends to adopt an orthogonal conformation, the difluoromethoxy group exhibits greater flexibility. rsc.org Studies on difluoromethoxyarenes have shown that there is no strong energetic preference for a specific conformation, with the dihedral angle between the aromatic plane and the O-CF₂H group varying over a considerable range. rsc.org This conformational adaptability allows the group to orient itself to optimize interactions with its environment, such as a binding site in a biological system. For this compound, this flexibility means the difluoromethoxy group can likely rotate to accommodate steric demands imposed by the adjacent chloro substituent at the C1 position and to engage in favorable intermolecular interactions.

Table 1: Comparative Properties of Alkoxy Substituents on Aromatic Rings

SubstituentHydrogen Bond Donor CapabilityPreferred Conformation (Dihedral Angle with Aromatic Ring)Key References
-OCH₃NoCoplanar (~0°) rsc.org
-OCF₂HYes (Moderate)Flexible (0°-50°) rsc.orgbeilstein-journals.org
-OCF₃NoOrthogonal (~90°) rsc.org

Stereochemical and Regiochemical Control in Synthetic Transformations

The presence of both a chloro and a difluoromethoxy group on the naphthalene scaffold at positions 1 and 2, respectively, dictates the regiochemical and stereochemical outcomes of various synthetic transformations. The interplay between the electronic nature of these substituents and the inherent reactivity of the naphthalene ring system is crucial.

Naphthalene itself is known to undergo electrophilic substitution preferentially at the C1 (or α) position over the C2 (or β) position. vaia.comlibretexts.org This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at C1, which can be stabilized by resonance while keeping one of the fused rings fully aromatic. vaia.comlibretexts.org In this compound, the existing substituents will further modulate this intrinsic reactivity.

The difluoromethoxy group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. The chlorine atom is also deactivating but is an ortho-, para-director. In this specific substitution pattern, the directing effects of both groups must be considered. For electrophilic aromatic substitution, the incoming electrophile would likely be directed to the other, unsubstituted ring of the naphthalene system. The precise position of substitution would depend on a complex interplay of steric hindrance from the existing substituents and the electronic activation/deactivation of the various positions on the second ring.

In nucleophilic aromatic substitution (SNAr) reactions, the chloro group at C1 can act as a leaving group. The rate of such reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. The difluoromethoxy group at the C2 position, being electron-withdrawing, would facilitate nucleophilic attack at C1. This suggests that this compound could be a viable substrate for SNAr reactions, allowing for the regioselective introduction of a variety of nucleophiles at the C1 position. Computational studies on other halogenated aromatics have shown that the mechanism can be either a classical two-step SNAr or a concerted process, depending on the specific nucleophile, leaving group, and reaction conditions. diva-portal.orgnih.gov

Stereochemical control in reactions involving this compound would become particularly relevant if a chiral center is introduced or if the molecule participates in reactions with chiral reagents or catalysts. For instance, in asymmetric synthesis, the existing substituents could influence the facial selectivity of an attack on a prochiral center elsewhere in the molecule or on a reagent approaching the naphthalene system.

Table 2: Predicted Regiochemical Outcomes for Reactions of this compound

Reaction TypeLikely Site of ReactionInfluencing FactorsKey References for General Principles
Electrophilic Aromatic SubstitutionUnsubstituted ring (e.g., C5, C8)- Inherent C1 preference of naphthalene- Directing effects of -Cl and -OCF₂H- Steric hindrance vaia.comlibretexts.org
Nucleophilic Aromatic SubstitutionC1 (substitution of Cl)- Electron-withdrawing effect of -OCF₂H- Stability of the Meisenheimer-like intermediate or transition state diva-portal.orgnih.gov

Advanced Computational and Theoretical Studies of 1 Chloro 2 Difluoromethoxy Naphthalene

Quantum Chemical Characterization of Electronic Structure

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For 1-Chloro-2-(difluoromethoxy)naphthalene, the HOMO is expected to be a π-orbital primarily located on the naphthalene (B1677914) ring, with some contribution from the oxygen of the difluoromethoxy group due to its lone pairs. The LUMO is also anticipated to be a π*-antibonding orbital of the naphthalene system. The presence of the electron-withdrawing chloro and difluoromethoxy groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. The magnitude of this shift would depend on the interplay between the inductive and mesomeric effects of the substituents.

Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for this compound Note: The following data is hypothetical and for illustrative purposes only, as specific computational results for this molecule are not available.

Molecular OrbitalEnergy (eV)
LUMO-1.5
HOMO-6.2
HOMO-LUMO Gap4.7

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is rarely uniform. Some atoms, due to their higher electronegativity, will pull electron density towards themselves, creating partial negative charges, while the atoms they are bonded to will develop partial positive charges. A molecular electrostatic potential (MEP) map is a visual representation of this charge distribution. On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the electronegative chlorine, oxygen, and fluorine atoms would create significant regions of negative electrostatic potential around them. The hydrogen atoms on the naphthalene ring would exhibit positive potential. The carbon atom attached to the chlorine and the carbon attached to the difluoromethoxy group would also likely have a degree of positive potential due to the electron-withdrawing nature of these substituents. The π-system of the naphthalene rings would present a complex potential surface, with areas of both negative and positive potential influencing its interactions with other molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For this compound, NBO analysis would be crucial in elucidating the electronic interactions between the substituents and the naphthalene ring. researchgate.net For instance, it could quantify the donation of electron density from the lone pairs of the oxygen atom in the difluoromethoxy group into the antibonding π* orbitals of the naphthalene ring (an n -> π* interaction). Similarly, it could describe the interaction of the lone pairs on the chlorine atom with the ring's orbitals. The analysis would also reveal the nature of the C-Cl, C-O, and C-F bonds and the hybridization of the atoms involved. The stabilization energies associated with these donor-acceptor interactions provide a measure of their significance in the molecule's electronic structure. researchgate.net

Illustrative NBO Analysis of Key Intramolecular Interactions Note: The following data is hypothetical and for illustrative purposes only, as specific computational results for this molecule are not available.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)π* (Car-Car)5.2
LP (Cl)σ* (Car-Car)1.8
σ (C-H)σ* (Car-Cl)0.9

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a virtual laboratory to explore the pathways of chemical reactions, offering insights that are often difficult or impossible to obtain through experiments alone. By modeling the potential energy surface of a reaction, we can identify the structures of reactants, products, intermediates, and, most importantly, transition states. This allows for a detailed understanding of how a chemical transformation occurs.

Transition State Analysis and Reaction Pathways

A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. The structure of the transition state determines the stereochemistry and regioselectivity of a reaction. Computational methods can be used to locate and characterize transition state structures, providing a "snapshot" of the bond-breaking and bond-forming processes. For this compound, this would be particularly useful for studying reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions. For example, in an electrophilic nitration reaction, computational analysis could determine whether the nitro group would preferentially add to the ortho, meta, or para positions relative to the existing substituents by comparing the energies of the corresponding transition states.

Kinetic and Thermodynamic Aspects of Proposed Transformations

By calculating these energy differences for various potential reactions of this compound, chemists can predict which reactions are likely to occur and under what conditions. For instance, a computational study could compare the activation energies for nucleophilic substitution at the chlorine-bearing carbon versus other positions on the naphthalene ring, thereby predicting the most likely site of reaction. researchgate.net

Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction Note: The following data is hypothetical and for illustrative purposes only, as specific computational results for this molecule are not available.

Reaction ParameterValue (kcal/mol)Implication
Activation Energy (Ea)25.3Moderate reaction rate at room temperature
Reaction Energy (ΔE)-15.8Exothermic and thermodynamically favorable

Solvent Effects and Catalytic Cycle Modeling

There is currently no published research detailing the systematic study of solvent effects on the electronic and structural properties of this compound. Computational studies, which would typically employ methods like Density Functional Theory (DFT) with Polarizable Continuum Models (PCM) to simulate different solvent environments (e.g., polar, nonpolar, protic, aprotic), have not been reported for this molecule. Such studies would be necessary to quantify shifts in spectroscopic properties, changes in dipole moment, and stabilization energies in various media.

Similarly, information regarding the modeling of any catalytic cycle involving this compound is absent from the scientific literature. There are no available studies that propose or computationally model a catalytic pathway where this compound acts as a catalyst, substrate, or significant intermediate.

Conformational Landscape and Dynamic Behavior

Detailed computational analyses of the conformational landscape and dynamic properties of this compound are not available in the current body of scientific literature.

No computational studies detailing the rotational barriers and energetic minima for this compound have been published. Such an analysis would involve calculating the potential energy surface by systematically rotating the difluoromethoxy group relative to the naphthalene ring. This would identify the most stable (lowest energy) conformations and the energy required to transition between them. Without these calculations, data on the specific dihedral angles of energetic minima and the corresponding rotational energy barriers remain unknown.

A data table for this section cannot be generated as no values have been computationally determined or published.

A data table for this section cannot be generated due to the lack of simulation data.

Sophisticated Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable technique for the definitive structural assignment of 1-Chloro-2-(difluoromethoxy)naphthalene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.

¹H, ¹³C, and ¹⁹F NMR for Core and Substituent Linkage

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) core and the single proton of the difluoromethoxy group. The aromatic protons will likely appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the chloro and difluoromethoxy substituents. The proton of the -OCF₂H group is anticipated to resonate as a triplet due to coupling with the two adjacent fluorine atoms, appearing at a characteristic downfield shift.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the naphthalene ring system and the difluoromethoxy substituent will give rise to a distinct signal. The carbon atom attached to the chlorine will experience a downfield shift, while the carbon bonded to the oxygen of the difluoromethoxy group will also be significantly deshielded. The carbon of the difluoromethoxy group itself will appear as a triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for this compound, directly probing the fluorine environment. A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet due to coupling with the single proton of the same group.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound *

Atom Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
Aromatic Protons7.0 - 8.5Multiplets
-OCF₂H ~6.5 - 7.0Triplet~70-80 Hz (²JHF)
Aromatic Carbons110 - 150
C -Cl~130 - 140
C -O~150 - 160
-OC F₂H~115 - 125Triplet~240-260 Hz (¹JCF)
-OCF ₂H-80 to -100Doublet~70-80 Hz (²JHF)

Note: These are predicted values based on known spectroscopic data for similar naphthalene derivatives and may vary from experimental values.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unequivocally assign the signals and confirm the structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the aromatic protons on the naphthalene ring, helping to assign their specific positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the protonated carbons of the naphthalene ring and confirming the C-H bond of the difluoromethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This powerful technique is essential for establishing the connectivity between the substituents and the naphthalene core. For instance, correlations would be expected between the proton of the difluoromethoxy group and the carbon atom at the 2-position of the naphthalene ring, as well as between aromatic protons and the carbons of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, it could be used to confirm the relative positions of the chloro and difluoromethoxy groups by observing through-space interactions between the difluoromethoxy proton and nearby aromatic protons.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of this compound, confirming its molecular formula of C₁₁H₇ClF₂O. The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion, to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the difluoromethoxy group: Cleavage of the C-O bond could lead to the loss of a ·OCF₂H radical or a neutral CHF₂O fragment.

Loss of chlorine: The cleavage of the C-Cl bond would result in a fragment ion corresponding to the difluoromethoxynaphthalene cation.

Fragmentation of the naphthalene core: At higher collision energies, the stable aromatic ring system can also fragment, leading to smaller characteristic ions.

The presence of chlorine would be indicated by a characteristic isotopic pattern for ions containing this element, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound *

m/z (relative to ³⁵Cl) Predicted Fragment
228[M]⁺ (Molecular Ion)
193[M - Cl]⁺
177[M - OCF₂H]⁺
127[Naphthalene]⁺ (from extensive fragmentation)

Note: These are predicted fragmentation patterns based on the general behavior of similar compounds in mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, key vibrational bands would include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-H stretch of the difluoromethoxy group would likely appear at a slightly lower frequency.

C=C stretching: The stretching vibrations of the aromatic carbon-carbon bonds in the naphthalene ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O-C ether linkage will show a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

C-F stretching: The strong C-F bonds of the difluoromethoxy group will result in intense absorption bands in the 1000-1200 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹.

Out-of-plane C-H bending: The substitution pattern on the naphthalene ring will influence the positions of the out-of-plane C-H bending vibrations, which are often strong and appear in the 700-900 cm⁻¹ region.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the naphthalene ring and the C-Cl bond, which may be weak in the IR spectrum.

Table 3: Predicted Characteristic Infrared (IR) and Raman Vibrational Frequencies (cm⁻¹) for this compound *

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aromatic C=C Stretch1400 - 1600Medium-StrongStrong
C-O-C Stretch1000 - 1300StrongMedium
C-F Stretch1000 - 1200Very StrongWeak
C-Cl Stretch600 - 800MediumStrong
Out-of-plane C-H Bend700 - 900StrongWeak

Note: These are predicted vibrational frequencies based on characteristic group frequencies and data from similar compounds.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid state is elucidated through the powerful technique of single-crystal X-ray diffraction. This method provides precise information on bond lengths, bond angles, and the packing of molecules within the crystal lattice, which are fundamental to understanding the material's physical and chemical properties.

However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that a complete single-crystal X-ray diffraction study for this compound has not been reported or is not publicly accessible as of the current date.

To provide a framework for the type of data that would be obtained from such an analysis, the following table outlines the typical parameters determined in a single-crystal X-ray diffraction study.

Table 1: Anticipated Crystallographic Data for this compound

ParameterDescriptionAnticipated Data (Hypothetical)
Crystal System The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic).Data not available
Space Group The specific symmetry group of the crystal, describing the arrangement of molecules in the unit cell.Data not available
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).Data not available
Volume (V) The volume of the unit cell.Data not available
Z The number of molecules per unit cell.Data not available
Calculated Density (ρ) The theoretical density of the crystal.Data not available
Key Bond Lengths The distances between specific atoms (e.g., C-Cl, C-O, C-F).Data not available
Key Bond Angles The angles formed by three connected atoms (e.g., O-C-C, Cl-C-C).Data not available
Key Torsion Angles The dihedral angles describing the conformation of the molecule (e.g., rotation around the C-O bond).Data not available
Intermolecular Contacts Short distances between atoms of neighboring molecules, indicating interactions like hydrogen or halogen bonds.Data not available

The acquisition of experimental X-ray crystallographic data for this compound would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and providing a benchmark for computational modeling studies.

Chemical Derivatization and Structural Modification of 1 Chloro 2 Difluoromethoxy Naphthalene

Modification of the Halogen Moiety

The chlorine atom at the C1 position of the naphthalene (B1677914) ring is a prime site for introducing molecular diversity. Its reactivity can be harnessed through several major classes of organic reactions to form new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Displacement Reactions for Carbon-Heteroatom Bond Formation

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the chloro group with a variety of heteroatom nucleophiles. libretexts.orgmasterorganicchemistry.com The viability of this reaction pathway is significantly influenced by the electronic nature of the aromatic ring. The difluoromethoxy group at the C2 position, being strongly electron-withdrawing, activates the naphthalene ring towards nucleophilic attack, particularly at the ortho (C1) and para (C3) positions. masterorganicchemistry.com This activation facilitates the displacement of the chloride leaving group by nucleophiles such as alkoxides, thiolates, and amines.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is enhanced by the presence of the electron-withdrawing difluoromethoxy group, which helps to delocalize the negative charge. libretexts.org

Key Research Findings:

Activating Effect: Electron-withdrawing groups, such as the difluoromethoxy moiety, are crucial for activating the aryl halide towards SNAr reactions. masterorganicchemistry.comyoutube.com

Reaction Conditions: These reactions are typically performed in polar aprotic solvents and may require elevated temperatures to proceed at a practical rate. researchgate.net

Nucleophile Scope: A wide range of nucleophiles can be employed, leading to the formation of ethers, thioethers, and amines, thereby introducing significant functional diversity.

Table 1: Representative Nucleophilic Displacement Reactions
NucleophileProduct ClassTypical Conditions
Sodium Methoxide (NaOMe)Aryl EtherMethanol (MeOH), Reflux
Sodium Thiophenoxide (NaSPh)Aryl ThioetherDimethylformamide (DMF), 100 °C
PiperidineAryl AmineToluene, 120 °C, Sealed Tube
Potassium PhthalimideN-Aryl PhthalimideDMF, 150 °C

Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of complex molecular frameworks from simple precursors. mdpi-res.com Aryl chlorides like 1-chloro-2-(difluoromethoxy)naphthalene can serve as effective coupling partners in a variety of named reactions, including Suzuki, Stille, and Sonogashira couplings.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.

Stille Coupling: In this reaction, a palladium catalyst facilitates the coupling of the aryl chloride with an organostannane reagent. While effective, the toxicity of the tin reagents is a significant drawback.

Sonogashira Coupling: This method achieves the coupling of the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. mdpi-res.com It is a highly efficient way to introduce alkynyl moieties into the naphthalene scaffold.

Key Research Findings:

Catalyst Choice: Palladium complexes with appropriate ligands are the most common catalysts for these transformations. The choice of ligand is critical for achieving high catalytic activity and selectivity. researchgate.net

Reaction Versatility: Cross-coupling reactions allow for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, significantly expanding the structural diversity of the naphthalene core. researchgate.net

Functional Group Tolerance: Modern cross-coupling protocols often exhibit excellent functional group tolerance, allowing for their application in the late-stage functionalization of complex molecules. nih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerProduct TypeTypical Catalyst System
SuzukiPhenylboronic acidBiarylPd(PPh₃)₄, K₂CO₃
StilleTributyl(vinyl)stannaneStyrenylPdCl₂(PPh₃)₂, LiCl
SonogashiraPhenylacetyleneArylalkynePdCl₂(PPh₃)₂, CuI, Et₃N
HeckStyreneStilbenePd(OAc)₂, P(o-tolyl)₃, Et₃N

Halogen-Dance Reactions and Rearrangements in Naphthalene Systems

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates from its original position to a different one on an aromatic ring, driven by thermodynamics. wikipedia.org This transformation typically occurs under strongly basic conditions, proceeding through a series of deprotonation and metal-halogen exchange steps. wikipedia.orgresearchgate.net

For this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce a halogen dance. researchgate.net This would involve initial deprotonation of one of the ring protons, followed by a rearrangement to a more thermodynamically stable aryllithium intermediate, with the chlorine atom migrating to a new position. The resulting organolithium species can then be trapped with an electrophile, allowing for functionalization at a position that might be difficult to access through other means. wikipedia.orgclockss.org

While base-mediated halogen dance is common, acid-induced migrations have also been observed in naphthalene systems, particularly when driven by the relief of steric strain. wikipedia.orgbaranlab.org

Key Research Findings:

Driving Force: The reaction is driven by the formation of a more stable carbanion or organometallic intermediate. wikipedia.org

Synthetic Utility: Halogen dance reactions provide a strategic method for achieving "contra-thermodynamic" functionalization, placing substituents at positions not dictated by standard electrophilic or nucleophilic substitution patterns. researchgate.netclockss.org

Naphthalene Systems: The halogen dance has been documented in substituted naphthalenes, indicating its potential applicability to the this compound system. wikipedia.org

Transformations at the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is generally considered to be chemically robust, contributing to the metabolic stability of molecules in which it is incorporated. rsc.orgmdpi.com However, under specific conditions, it can undergo transformations, offering another avenue for structural modification.

Selective Functionalization and Ether Cleavage Reactions

The C-O bond of aryl ethers can be cleaved under harsh conditions, typically involving strong acids like HBr or HI, or potent Lewis acids like BBr₃. researchgate.net For this compound, cleavage of the aryl-ether bond would yield 1-chloro-2-naphthol (B1580519). However, the high strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms make the difluoromethoxy group particularly resistant to cleavage compared to a simple methoxy (B1213986) group. rsc.org

Recent advances have demonstrated difluorocarbene-mediated C–O bond cleavage of cyclic ethers, suggesting novel reactivity patterns for ether linkages. chinesechemsoc.org While direct cleavage is challenging, enzymatic methods using peroxygenase have been shown to cleave various ethers, including alkyl aryl ethers, via a hydrogen abstraction mechanism. nih.gov

The difluoromethyl group itself is a unique functional handle. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, influencing molecular interactions and properties. nbinno.comacs.org

Key Research Findings:

Stability: The difluoromethoxy group is highly stable under many acidic and basic conditions, making it an attractive substituent in medicinal chemistry. rsc.orgresearchgate.net

Cleavage Conditions: Cleavage typically requires harsh reagents (e.g., BBr₃) or specialized enzymatic or photochemical methods. researchgate.netnih.gov

Mechanism: Acid-catalyzed cleavage proceeds by protonation of the ether oxygen followed by nucleophilic attack on the carbon atom. The stability of the difluoromethoxy group suggests this process would be energetically demanding.

Incorporation into Complex Molecular Architectures and Scaffolds

The naphthalene scaffold is a privileged structure found in numerous pharmaceuticals, natural products, and functional materials. rsc.orgresearchgate.net The derivatization of this compound through the reactions described above transforms it into a versatile building block for constructing more complex molecular architectures.

For example, after a Suzuki coupling reaction to form a biaryl system, subsequent intramolecular cyclization reactions could lead to the formation of larger polycyclic aromatic hydrocarbons. The functional groups introduced via nucleophilic substitution can serve as handles for further synthetic transformations, such as N-alkylation of an amine or oxidation of a thioether.

The unique properties conferred by the difluoromethoxy group—such as increased lipophilicity and metabolic stability—make this scaffold particularly attractive for medicinal chemistry and agrochemical research. nbinno.commdpi.com The strategic functionalization of the naphthalene core allows for the fine-tuning of a molecule's physicochemical and biological properties. researchgate.netnih.govacs.org

Examples of Potential Applications:

Pharmaceuticals: The functionalized naphthalene core could be elaborated into inhibitors of specific enzymes or receptor ligands.

Organic Electronics: Polycyclic aromatic systems derived from this scaffold could be investigated for their properties as organic semiconductors. nih.gov

Supramolecular Chemistry: The modified naphthalene derivatives could be used as components in the construction of complex host-guest systems, sensors, or molecular switches. acs.org

Ring Functionalization and Introduction of Additional Substituents on the Naphthalene Core

Electrophilic Aromatic Substitution for Further Derivatization

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for the functionalization of aromatic rings, including the naphthalene system of this compound. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of such substitutions is dictated by the electronic properties of the substituents already present on the naphthalene core.

The chloro group at the C1 position is known to be a deactivating, ortho-, para-directing group. organicchemistrytutor.comlibretexts.org This means it withdraws electron density from the aromatic system, making the ring less reactive towards electrophiles compared to unsubstituted naphthalene. However, through resonance effects, it directs incoming electrophiles to the positions ortho and para to itself. In the context of the 1-substituted naphthalene ring, this would correspond to the C2 and C4 positions, and to a lesser extent, the C5 and C7 positions on the adjacent ring.

The combined directing effects of the C1-chloro and C2-difluoromethoxy groups will determine the ultimate position of substitution. The substitution pattern is a result of the interplay between the electronic effects of both groups and steric hindrance. For this compound, the most likely positions for electrophilic attack are the C4 and C6 positions, which are para to the chloro and difluoromethoxy groups, respectively, and are generally favored positions for electrophilic substitution on the naphthalene ring. stackexchange.comwordpress.com

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

The specific reaction conditions for these transformations would need to be carefully optimized to account for the deactivating nature of the existing substituents.

Reaction Reagents Potential Product(s)
NitrationHNO₃, H₂SO₄1-Chloro-2-(difluoromethoxy)-4-nitronaphthalene and/or 1-Chloro-2-(difluoromethoxy)-6-nitronaphthalene
BrominationBr₂, FeBr₃4-Bromo-1-chloro-2-(difluoromethoxy)naphthalene and/or 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-1-chloro-2-(difluoromethoxy)naphthalene and/or 6-Acyl-1-chloro-2-(difluoromethoxy)naphthalene

C-H Functionalization Strategies on the Naphthalene Ring

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of aromatic compounds. nih.govresearchgate.net These methods offer alternative and often more regioselective pathways for introducing new functional groups compared to classical electrophilic aromatic substitution. The regioselectivity in C-H functionalization is typically controlled by the use of a directing group, which coordinates to the metal catalyst and brings it into close proximity to a specific C-H bond. nih.govthieme-connect.com

For this compound, either of the existing substituents could potentially act as a directing group, or a new directing group could be introduced to guide the functionalization to a desired position. For instance, if a carboxylic acid or amide group were introduced at a specific position, it could direct a palladium or rhodium catalyst to functionalize an adjacent C-H bond.

Strategies for C-H functionalization on the naphthalene core of this compound could include:

Ortho-C-H Functionalization: If a suitable directing group is present, functionalization at the position ortho to that group can be achieved. For example, the oxygen atom of the difluoromethoxy group could potentially direct a catalyst to the C3 position.

Meta-C-H Functionalization: Recent advances have enabled the development of directing templates that can achieve functionalization at the meta position, which is often challenging to access through other methods.

Para-C-H Functionalization: While less common than ortho functionalization, some catalytic systems can achieve selective C-H activation at the para position.

Remote C-H Functionalization: Novel strategies involving "walking" catalysts or long-range directing groups have been developed to functionalize C-H bonds at positions remote from the initial point of coordination. acs.org

These C-H functionalization reactions can be used to introduce a variety of substituents, including aryl, alkyl, and silyl groups, as well as to form new carbon-heteroatom bonds. The choice of catalyst, ligand, and reaction conditions is critical for achieving high regioselectivity and yield.

C-H Functionalization Strategy Potential Position of Functionalization Example Reaction
Directed ortho-C-H arylationC3 (directed by difluoromethoxy)Pd-catalyzed coupling with an aryl halide
Directed peri-C-H alkenylationC8 (if a directing group is at C1)Rh-catalyzed coupling with an alkene
Remote C-H silylationC5, C6, or C7Ir-catalyzed reaction with a silane

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Molecule Synthesis

Naphthalene (B1677914) and its derivatives are fundamental building blocks in the construction of more elaborate molecular architectures. The presence of a chlorine atom on the naphthalene ring of 1-Chloro-2-(difluoromethoxy)naphthalene provides a reactive handle for a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are commonly employed to form new carbon-carbon bonds at the position of the chlorine atom. This allows for the introduction of a wide array of functional groups and the extension of the carbon skeleton, leading to the synthesis of complex polycyclic or substituted aromatic systems.

The difluoromethoxy group, while generally more stable than a simple methoxy (B1213986) group, can also influence the reactivity of the naphthalene ring system through its electronic effects. This modulation of reactivity can be harnessed to control the regioselectivity of subsequent chemical transformations on the aromatic core.

Role in the Design of Novel Organic Materials

The development of new organic materials with tailored electronic and photophysical properties is a major focus of modern materials science. Naphthalene-based compounds have been extensively investigated for their potential use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. The incorporation of fluorine atoms, as in the difluoromethoxy group of this compound, is a well-established strategy for tuning the energy levels (HOMO and LUMO) of organic semiconductors. This can lead to improved charge transport characteristics and enhanced device performance.

The combination of the naphthalene core with the difluoromethoxy group could result in materials with unique photophysical properties, such as specific fluorescence or phosphorescence characteristics, which are desirable for applications in sensors and imaging.

Precursor for Advanced Fluorinated Scaffolds and Derivatives

The difluoromethoxy group is a key structural motif in many biologically active compounds and advanced materials. This compound can serve as a valuable precursor for the synthesis of more complex fluorinated scaffolds. The chloro substituent can be displaced or transformed to introduce other functionalities, while the difluoromethoxy-naphthalene core is carried through the synthetic sequence. This allows for the creation of a library of novel fluorinated compounds that can be screened for various applications, including medicinal chemistry and agrochemicals. The introduction of the difluoromethoxy group can enhance metabolic stability and alter the physicochemical properties of the resulting molecules.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-Chloro-2-(difluoromethoxy)naphthalene presents an ongoing challenge that invites the development of more efficient and environmentally friendly methods. Current research is focused on moving beyond traditional, often harsh, synthesis conditions.

One promising area of research is the use of photoredox catalysis for the difluoromethoxylation of arenes. rsc.orgnih.gov This method allows for the reaction to proceed at room temperature using bench-stable reagents, which is a significant improvement over older methods that required high temperatures and specialized equipment. nih.gov The development of a photocatalytic process for the synthesis of this compound could offer a more sustainable and cost-effective production method.

Another area of interest is the use of difluorocarbene in the synthesis process. cas.cncas.cn Difluorocarbene is a highly reactive intermediate that can be used to introduce the difluoromethoxy group into a variety of molecules. cas.cncas.cn While methods for generating difluorocarbene exist, further research is needed to optimize its use for the specific synthesis of this compound. The development of new, more stable difluorocarbene precursors could lead to higher yields and greater efficiency. cas.cn

Synthetic RouteKey FeaturesPotential Advantages
Photoredox Catalysis Utilizes visible light to drive the reaction.Milder reaction conditions, increased sustainability. rsc.orgnih.gov
Difluorocarbene Insertion Employs a highly reactive intermediate for difluoromethoxylation.Potentially high efficiency and selectivity. cas.cncas.cn

Exploration of Unconventional Reactivity Profiles

The unique combination of a chloro group and a difluoromethoxy group on the naphthalene (B1677914) ring is expected to result in unconventional reactivity. The electron-withdrawing nature of these substituents can significantly influence the chemical behavior of the molecule, opening up new avenues for research.

One area of particular interest is the study of radical-based aromatic substitution . The generation of an OCF2H radical under photocatalytic conditions has been shown to be a viable method for the difluoromethoxylation of arenes. rsc.org Further investigation into the radical chemistry of this compound could lead to the discovery of novel reactions and the synthesis of new, complex molecules.

The presence of both a chloro and a difluoromethoxy group also raises questions about regioselectivity in electrophilic and nucleophilic substitution reactions. The interplay between these two groups could lead to unexpected and potentially useful reactivity patterns. For example, the difluoromethoxy group could direct incoming electrophiles to specific positions on the naphthalene ring, a phenomenon that has been observed in other fluorinated aromatic compounds. researchgate.net

Reactivity ProfileDescriptionPotential Applications
Radical Aromatic Substitution Reactions involving the OCF2H radical.Synthesis of novel and complex organic molecules. rsc.org
Regioselective Reactions Control over the position of substitution on the naphthalene ring.Development of highly specific and targeted chemical transformations. researchgate.net

Integration into Advanced Functional Systems

The unique properties of this compound make it a promising candidate for integration into a variety of advanced functional systems. Its potential applications span from medicine to materials science.

In the field of medicinal chemistry , the difluoromethoxy group is of particular interest due to its ability to improve the metabolic stability and bioavailability of drug candidates. nih.govnih.gov Naphthalene-based compounds have already shown promise as inhibitors of pan-Raf kinases, which are implicated in certain types of cancer. nih.gov The incorporation of this compound into novel drug discovery programs could lead to the development of new and more effective therapeutics.

In materials science , the electron-withdrawing properties of the chloro and difluoromethoxy groups could be exploited in the design of new organic electronic materials. These materials could find use in a variety of applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Further research is needed to fully explore the potential of this compound in this area.

Application AreaPotential UseKey Advantages
Medicinal Chemistry Development of new drug candidates.Improved metabolic stability and bioavailability. nih.govnih.gov
Materials Science Creation of novel organic electronic materials.Unique electronic properties due to electron-withdrawing groups.

Q & A

Q. What are the standard laboratory-scale synthesis methods for 1-chloro-2-(difluoromethoxy)naphthalene?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a naphthalene derivative (e.g., 2-hydroxynaphthalene) with chlorodifluoromethane (ClCF2_2H) in the presence of a base (e.g., NaOH or K2_2CO3_3) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at 50–80°C for 12–24 hours . Catalysts such as CuCl2_2-Al2_2O3_3 in benzene have also been reported for analogous chloro-difluoromethoxy substitutions .
  • Key Considerations :
  • Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
  • Purify via column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
TechniquePurposeExample Data
1^1H/19^{19}F NMRConfirm substitution patterns and fluorine integration19^{19}F NMR: δ -80 to -85 ppm (CF2_2O)
GC-MSVerify molecular ion ([M+^+]) and fragmentation patternm/z 242 (C11_{11}H7_7ClF2_2O)
Elemental AnalysisValidate empirical formula%C: 54.3, %H: 2.9, %Cl: 14.6
  • Common Pitfalls :
  • Residual solvents in NMR spectra (e.g., DMSO-d6_6 peaks).
  • Degradation under prolonged UV exposure during TLC.

Q. What are the primary health and safety risks associated with handling this compound?

  • Hazard Profile :
  • Acute Toxicity : Limited data, but related naphthalene derivatives show respiratory and dermal irritation .
  • Environmental Risks : Potential bioaccumulation due to lipophilic fluorine substituents .
    • Mitigation Strategies :
  • Use fume hoods and PPE (gloves, goggles).
  • Dispose of waste via halogenated solvent protocols.

Advanced Research Questions

Q. How can conflicting toxicological data for this compound be resolved?

  • Case Study : Discrepancies in LD50_{50} values across studies may arise from differences in species (e.g., rat vs. mouse), exposure routes (oral vs. inhalation), or dosing regimens.
  • Resolution Framework :

Conduct a risk-of-bias assessment using tools from toxicological guidelines (e.g., Table C-6/C-7 in ).

Validate findings via independent replication in standardized models (e.g., OECD Test Guidelines).

Use meta-analysis to reconcile dose-response relationships .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Computational Workflow :
  • Density Functional Theory (DFT) : Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways.
  • Molecular Dynamics : Simulate solvent effects (e.g., benzene vs. DMSO) on reaction kinetics .
    • Key Insights :
  • The difluoromethoxy group’s electron-withdrawing nature enhances electrophilicity at the chlorine-bearing carbon.
  • Steric hindrance from the naphthalene ring may slow bimolecular reactions.

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Mechanistic Analysis :
  • In Vitro Assays : Incubate with human liver microsomes and monitor metabolite formation via LC-MS.
  • Findings : Fluorinated methoxy groups may inhibit CYP3A4/2D6 isoforms due to strong electronegativity .
    • Research Applications :
  • Use as a probe for studying enzyme-substrate binding dynamics.
  • Guide structural modifications to reduce metabolic clearance in drug candidates.

Key Research Gaps and Future Directions

  • Mechanistic Toxicology : Elucidate the role of fluorine in bioactivation pathways.
  • Green Chemistry : Develop solvent-free or catalytic methods to improve sustainability .

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